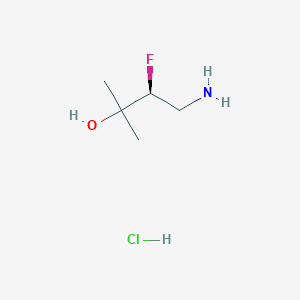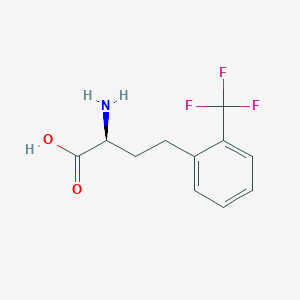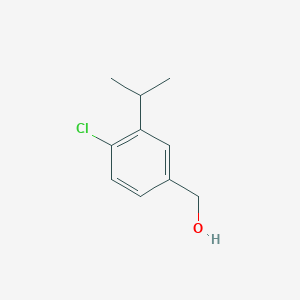
(4-Chloro-3-isopropylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chloro-3-isopropylphenyl)methanol” is a chemical compound with the CAS Number: 1809157-94-5 . It has a molecular weight of 184.67 and its IUPAC name is (4-chloro-3-isopropylphenyl)methanol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Chloro-3-isopropylphenyl)methanol” is 1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Chloro-3-isopropylphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 184.67 . The compound is stored at temperatures between 2-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do.
Mécanisme D'action
Target of Action
The primary targets of (4-Chloro-3-isopropylphenyl)methanol are not well-documented in the literature. This compound is a derivative of methanol, which is known to affect various biochemical processes. The specific targets of this compound may vary due to the presence of the chloro and isopropyl groups .
Mode of Action
Methanol is known to undergo reactions such as ring-opening of epoxides, which is essentially an S N 2 mechanism . The ring strain of the epoxide helps drive this reaction to completion . The presence of the chloro and isopropyl groups in (4-Chloro-3-isopropylphenyl)methanol may influence these reactions, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
For instance, methanol can be produced via anaerobic metabolism by many bacteria and is also formed as a by-product during the ethanol fermentation process . Methanol can also be converted to methane via anaerobic digestion
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and liquid form, may influence its bioavailability
Result of Action
Methanol is known to undergo various reactions that can lead to the production of different compounds, which can have various effects at the molecular and cellular level . The presence of the chloro and isopropyl groups in (4-Chloro-3-isopropylphenyl)methanol may influence these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chloro-3-isopropylphenyl)methanol. For instance, the production of methanol from biomass, a process that could potentially involve (4-Chloro-3-isopropylphenyl)methanol, is influenced by factors such as feedstock characteristics, initial investment, and plant location . Additionally, the combustion of biomethanol, which could potentially involve (4-Chloro-3-isopropylphenyl)methanol, can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulphur oxide emission .
Propriétés
IUPAC Name |
(4-chloro-3-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIOQFGUQUCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-isopropylphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



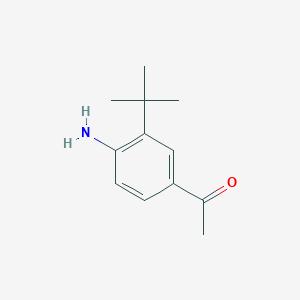
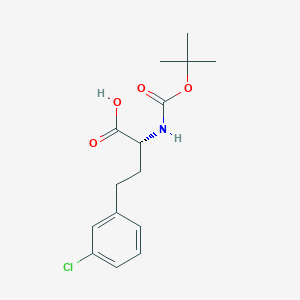

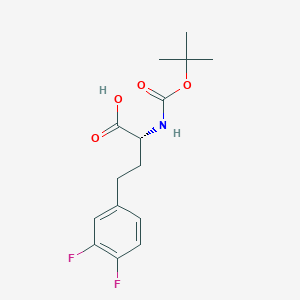
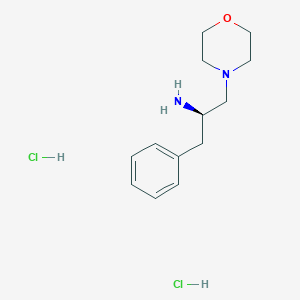
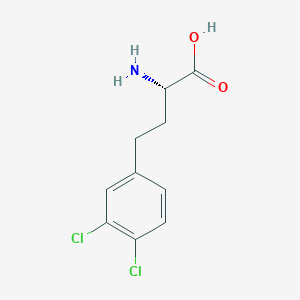
![[(1S)-3,3-difluorocyclohexyl]methanamine](/img/structure/B8098902.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid](/img/structure/B8098915.png)

